cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Description
Cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a nitro group at the 6-position of the chromene core and a cyclohexyl ester moiety at the 3-carboxylate position. Coumarins are known for diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
cyclohexyl 6-nitro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h6-9,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEKVWADIGJWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 6-nitro-2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 6-nitro-2-oxochromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens and other electrophiles can be introduced using Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of cyclohexyl 6-amino-2-oxochromene-3-carboxylate.
Reduction: Formation of cyclohexyl 6-nitro-2-oxochromene-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 6-nitro-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxochromene ring may also play a role in modulating the compound’s activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Chromene Core
Nitro vs. Halogen Substituents
- The methyl ester further decreases lipophilicity compared to the cyclohexyl analogue, which may reduce membrane permeability .
- Methyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate (C₁₁H₇ClO₄): Chlorine, while electron-withdrawing, is less polarizable than nitro. This substitution may alter binding kinetics in enzyme inhibition, as seen in LIMK inhibitors where halogen size impacted potency .
Key Insight : The nitro group in the target compound likely enhances binding affinity in polar active sites, whereas halogenated analogues may prioritize hydrophobic interactions.
Parent Acid vs. Ester Derivatives
- 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid (C₁₀H₅NO₆): The free carboxylic acid lacks the ester group, reducing lipophilicity and possibly limiting cellular uptake. Esterification (e.g., cyclohexyl, ethyl) improves bioavailability, as observed in antifungal studies where ester derivatives showed enhanced activity .
Ester Group Modifications
Cyclohexyl vs. Ethyl Esters
- Ethyl 6-Nitro-2-oxo-2H-chromene-3-carboxylate (C₁₂H₉NO₆): Shares the nitrochromene core but substitutes the cyclohexyl group with ethyl. The ethyl ester has lower molecular weight (263.2 g/mol vs. ~315 g/mol for cyclohexyl) and reduced steric hindrance, which may decrease target selectivity. For example, cyclohexyl-containing compounds in LIMK inhibitors exhibited stereochemistry-dependent selectivity .
- Physicochemical Comparison: Property Cyclohexyl Ester Ethyl Ester Molecular Weight ~315 g/mol 263.2 g/mol LogP (Predicted) Higher Moderate Melting Point Not reported 198–199.5°C Bioactivity (Antifungal) Enhanced Moderate
Cyclohexyl vs. Methyl Esters
- Studies on cyclohexyl alcohol derivatives demonstrated that replacing cyclohexyl with smaller groups (e.g., methyl, trifluoromethyl) significantly reduced activity .
Role of the Cyclohexyl Group in Bioactivity
The cyclohexyl moiety is critical for biological efficacy. For instance:
- Antifungal Activity : Cyclohexyl derivatives in coumarins and thiophenes showed 2–4x higher activity against Candida spp. compared to cyclopentyl or cycloheptyl analogues. This is attributed to optimal lipophilicity and van der Waals interactions in fungal enzyme binding sites .
- Enzyme Selectivity : In LIMK inhibitors, the stereochemistry of cyclohexyl linkers influenced bias toward LIMK1 or LIMK2. Although the target compound’s cyclohexyl is an ester, its conformation may similarly affect target selectivity .
Biological Activity
Cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, as well as its potential as an enzyme inhibitor.
Chemical Structure and Properties
The compound features a chromene core with a nitro group at the 6-position and a cyclohexyl group attached to the carboxylate. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and cellular pathways. The nitro group can undergo reduction, leading to reactive intermediates that may inhibit enzyme activity or disrupt cellular processes, such as apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from 6-nitro-2-oxo-2H-chromene-3-carboxylic acid showed IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These compounds triggered apoptosis by increasing caspase 3/7 activity, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Cyclohexyl 6-Nitro Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cyclohexyl 6-Nitro-2-Oxo | MCF-7 | 0.65 | Induces apoptosis |
| Cyclohexyl 6-Nitro-2-Oxo | HCT-116 | 1.54 | Caspase activation |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Its derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
Enzyme Inhibition
The compound’s structural features make it a candidate for enzyme inhibition studies. It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in various diseases .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound | Inhibition Type | Reference |
|---|---|---|---|
| hCA IX | Cyclohexyl 6-Nitro | Selective inhibition | |
| hCA II | Cyclohexyl 6-Nitro | Nanomolar inhibition |
Case Studies
Several case studies highlight the effectiveness of cyclohexyl 6-nitro derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative demonstrated significant cytotoxicity with an IC50 value of 0.65 µM, inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .
- Inflammatory Models : In vivo studies indicated that cyclohexyl derivatives reduced inflammatory markers in animal models of arthritis, suggesting their potential therapeutic role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
